N'-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea
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Overview
Description
N’-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a fluoropyridinyl group and a phenyl group linked through an oxygen atom, with a dimethylurea moiety attached to the phenyl ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea typically involves the reaction of 4-[(6-fluoropyridin-2-yl)oxy]aniline with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of N’-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To handle large volumes of reactants and products.
Purification Steps: Including crystallization, filtration, and recrystallization to obtain high-purity product.
Quality Control: Ensuring the product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N’-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluoropyridinyl and phenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted phenyl or pyridinyl derivatives.
Scientific Research Applications
N’-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Fluroxypyr-meptyl: An esterified form of the herbicide fluroxypyr, used to control broadleaf weeds and woody brush.
Fluroxypyr: A pyridine-based herbicide with similar structural features.
Uniqueness
N’-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
57191-11-4 |
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Molecular Formula |
C14H14FN3O2 |
Molecular Weight |
275.28 g/mol |
IUPAC Name |
3-[4-(6-fluoropyridin-2-yl)oxyphenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C14H14FN3O2/c1-18(2)14(19)16-10-6-8-11(9-7-10)20-13-5-3-4-12(15)17-13/h3-9H,1-2H3,(H,16,19) |
InChI Key |
HGNQENWLWWXEQK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)OC2=NC(=CC=C2)F |
Origin of Product |
United States |
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